![molecular formula C16H22N2O4 B2755895 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid CAS No. 1042905-85-0](/img/structure/B2755895.png)
4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid
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Description
4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid, also known as KF-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for studying various biochemical and physiological processes.
Scientific Research Applications
Synthesis of γ‐Oxo and γ‐Aryl α‐Amino Acids
Research by Chacko & Ramapanicker (2012) demonstrates an efficient synthesis method for γ-oxo α-amino acids and γ-aryl α-amino acids from aromatic aldehydes and serine. These compounds have significant biological properties and serve as active components in various drug molecules. The study outlines a method that complements existing synthesis approaches, offering a viable economic alternative for generating these compounds.
Molecular Docking and Spectroscopic Studies
Vanasundari et al. (2018) conducted a comparative study on derivatives of butanoic acid, exploring their structural, electronic, and optical properties through experimental and theoretical approaches. The research highlights the potential of these compounds in nonlinear optical materials due to their significant dipole moment and hyperpolarizability. Auto-dock studies suggest that these derivatives exhibit promising biological activities, particularly in inhibiting Placenta growth factor (PIGF-1), highlighting their pharmacological importance.
Supramolecular Synthons in Crystal Structures
Investigations into the crystal structures of N-(aryl)-succinamic and maleamic acids by PrakashShet et al. (2018) focus on a specific case study involving 4-oxo-4-(pyridin-2-ylamino)butanoic acid. The study elucidates the formation of hetero R2 2(8) synthons, contributing to the understanding of supramolecular interactions in crystal engineering. This research provides valuable insights into the design and synthesis of novel materials with specific properties.
Antibacterial and Anti-inflammatory Agents
Research on the synthesis and pharmacological evaluation of novel bis acid amides, including derivatives of 4-oxo-4-(substituted) butanoic acid, indicates potential antibacterial and anti-inflammatory properties. The study by Mohan & Sreenivasa (2016) showcases the functional group transformations and the compounds' efficacy as potent antibacterial and anti-inflammatory agents, highlighting their relevance in therapeutic applications.
properties
IUPAC Name |
4-(2-methylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-5-2-3-7-13(11)18-15(19)9-14(16(20)21)17-10-12-6-4-8-22-12/h2-3,5,7,12,14,17H,4,6,8-10H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFHANHEJFZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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